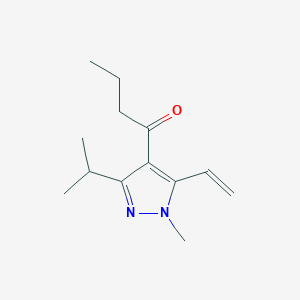

1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one

Description

1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one is a pyrazole-derived ketone characterized by a substituted heterocyclic core and a butanone side chain. The pyrazole ring is functionalized with an isopropyl group at position 3, a methyl group at position 1, and a vinyl group at position 3.

The compound’s crystal structure (determined via X-ray diffraction) reveals bond lengths and angles consistent with aromatic pyrazole systems. Coordinates provided in suggest a planar pyrazole ring with slight distortions due to steric effects from the isopropyl and vinyl groups . Refinement of the structure likely employed SHELXL, a program widely used for small-molecule crystallography due to its robustness in handling complex substituents and torsional parameters .

Propriétés

Formule moléculaire |

C13H20N2O |

|---|---|

Poids moléculaire |

220.31 g/mol |

Nom IUPAC |

1-(5-ethenyl-1-methyl-3-propan-2-ylpyrazol-4-yl)butan-1-one |

InChI |

InChI=1S/C13H20N2O/c1-6-8-11(16)12-10(7-2)15(5)14-13(12)9(3)4/h7,9H,2,6,8H2,1,3-5H3 |

Clé InChI |

ZMXBFODPUPAWTN-UHFFFAOYSA-N |

SMILES canonique |

CCCC(=O)C1=C(N(N=C1C(C)C)C)C=C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 1-(3-Isopropyl-1-méthyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one peut être réalisée selon plusieurs voies de synthèse. Une méthode courante implique la réaction du 3-isopropyl-1-méthyl-5-vinyl-1H-pyrazole avec la butanone en présence d'un catalyseur approprié. Les conditions de réaction incluent généralement :

Température : 60-80 °C

Catalyseur : Catalyseurs acides ou basiques tels que l'acide sulfurique ou l'hydroxyde de sodium

Solvant : Solvants organiques comme l'éthanol ou le méthanol

Méthodes de production industrielle

À l'échelle industrielle, la production de ce composé peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés permet un contrôle précis des paramètres de réaction, ce qui conduit à une efficacité et une évolutivité accrues.

Analyse Des Réactions Chimiques

Types de réactions

La 1-(3-Isopropyl-1-méthyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui entraîne la formation d'alcools.

Substitution : Le groupe vinyle du composé peut subir des réactions de substitution avec des halogènes ou d'autres nucléophiles, conduisant à la formation de dérivés halogénés.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, trioxyde de chrome

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium

Solvants : Éthanol, méthanol, dichlorométhane

Principaux produits formés

Produits d'oxydation : Cétones, acides carboxyliques

Produits de réduction : Alcools

Produits de substitution : Dérivés halogénés

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action de la 1-(3-Isopropyl-1-méthyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, ce qui entraîne une diminution de l'inflammation. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application et du contexte spécifiques.

Mécanisme D'action

The mechanism of action of 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader class of aryl ketones with structural analogs varying in substituent patterns and chain lengths.

Structural Analogues from Regulatory Lists

lists cathinone derivatives regulated in 2024, which share a ketone backbone but differ in aryl and amino substituents. Key examples include:

| Compound Name | Aryl Substituent | Amino/Chain Substituent | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one | 3-Isopropyl, 1-methyl, 5-vinyl | Butanone chain | ~235.3* | High steric bulk, conjugated vinyl group |

| 2-Methylamino-1-(3,4-methylènedioxyphenyl)butan-1-one | 3,4-Methylenedioxyphenyl | Methylamino, butanone | ~249.3 | Electron-rich aryl ring, potential CNS activity |

| 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one | 3,4-Dimethylphenyl | Methylamino, propanone | ~207.3 | Compact structure, lipophilic substituents |

| 4-Ethylmethcathinone | 4-Ethylphenyl | Methylamino, propanone | ~221.3 | Ethyl group enhances lipophilicity |

*Calculated based on structural data.

Key Structural and Functional Differences

Chain Length and Substituents: The butanone chain (four-carbon) may confer slower metabolic degradation compared to propanone (three-carbon) derivatives, as seen in 4-ethylmethcathinone . The absence of an amino group in the target compound distinguishes it from cathinone analogs, suggesting divergent pharmacological profiles.

Crystallographic and Computational Insights

- The target compound’s structure was refined using SHELXL, which optimizes parameters for non-hydrogen atoms and handles disorder common in flexible side chains .

- ORTEP-III () may visualize its 3D conformation, highlighting torsional angles between the pyrazole and butanone moieties .

Research Implications and Limitations

- Pharmacological Potential: Unlike cathinone derivatives (), the target compound lacks an amino group, which is critical for monoamine transporter affinity. This suggests its applications may lie outside CNS modulation, possibly in agrochemical or material sciences.

- Data Gaps : Detailed thermodynamic or kinetic data (e.g., solubility, stability) are absent in the provided evidence, necessitating experimental validation.

Activité Biologique

1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one, also known by its CAS number 1956327-39-1, is a compound that has gained attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C13H20N2O

- Molecular Weight : 220.31 g/mol

- CAS Number : 1956327-39-1

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities. The following sections detail specific areas of interest regarding the biological activity of 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole compounds. For instance, a series of pyrazole derivatives were tested against various bacterial strains, demonstrating significant inhibitory effects. The compound in focus may exhibit similar properties based on structural analogies with other effective pyrazoles.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Pyrazole A | E. coli | 15 | |

| Pyrazole B | S. aureus | 18 | |

| 1-(3-Isopropyl...) | E. coli | TBD | TBD |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. For example, certain pyrazoles have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

In a study evaluating the cytotoxic effects of several pyrazole derivatives on MCF-7 breast cancer cells, it was found that compounds similar to 1-(3-Isopropyl...) induced significant apoptosis and inhibited cell proliferation. The study reported IC50 values that suggest promising anticancer activity.

Table 2: IC50 Values of Pyrazole Derivatives Against MCF-7 Cells

| Compound Name | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrazole C | 10 | Apoptosis via caspase activation | |

| Pyrazole D | 15 | Cell cycle arrest | |

| 1-(3-Isopropyl...) | TBD | TBD | TBD |

The mechanisms through which pyrazole compounds exert their biological effects often involve modulation of various signaling pathways. For example:

- Apoptosis Induction : Many pyrazoles activate caspases leading to programmed cell death.

- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.